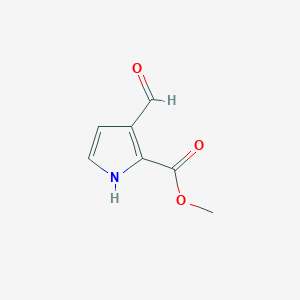
methyl 3-formyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a formyl group at the third position and a carboxylate ester group at the second position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Methyl 3-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors, affecting various biochemical pathways. The formyl and carboxylate groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-pyrrolecarboxylate: Lacks the formyl group at the third position.
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: Contains a hydroxymethyl group instead of a formyl group.
Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate: Contains additional functional groups at different positions.
Uniqueness
Methyl 3-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for various applications in chemical synthesis and research.
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl 3-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3 |
InChI Key |
WNFQCUUYLLQLGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
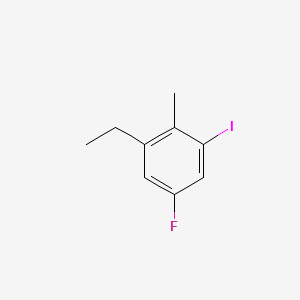
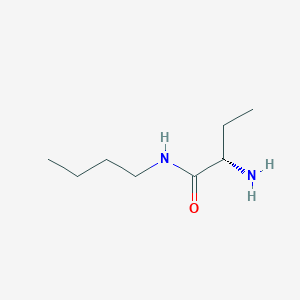
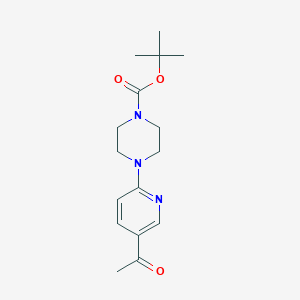
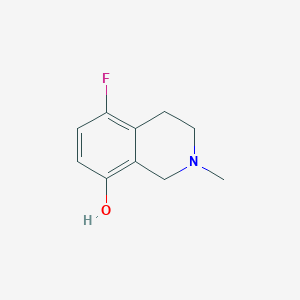


![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)

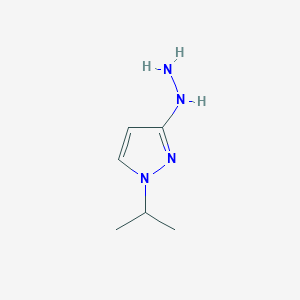
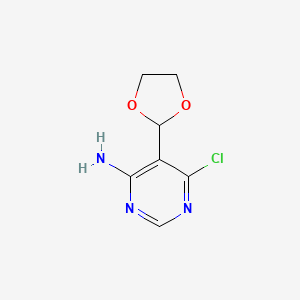
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
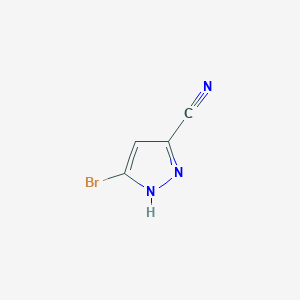
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
